molecular formula C10H24NO4P B8743834 Phosphinic acid, (3-aminopropyl)(diethoxymethyl)-, ethyl ester CAS No. 103680-62-2

Phosphinic acid, (3-aminopropyl)(diethoxymethyl)-, ethyl ester

Cat. No.: B8743834
CAS No.: 103680-62-2
M. Wt: 253.28 g/mol
InChI Key: WJOMGDVVBPDSRV-UHFFFAOYSA-N
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Description

Phosphinic acid, (3-aminopropyl)(diethoxymethyl)-, ethyl ester is a useful research compound. Its molecular formula is C10H24NO4P and its molecular weight is 253.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

103680-62-2

Molecular Formula

C10H24NO4P

Molecular Weight

253.28 g/mol

IUPAC Name

3-[diethoxymethyl(ethoxy)phosphoryl]propan-1-amine

InChI

InChI=1S/C10H24NO4P/c1-4-13-10(14-5-2)16(12,15-6-3)9-7-8-11/h10H,4-9,11H2,1-3H3

InChI Key

WJOMGDVVBPDSRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)P(=O)(CCCN)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 9.6 g of ethyl 2-cyanoethyl(diethoxymethyl)phosphinate in 450 ml of ethanol is added to 82 g of an 8% solution of ammonia in ethanol. To this is added 5 ml of Raney Nickel and the resulting mixture is hydrogenated at 1 bar until the theoretical amount of hydrogen has been taken up. The mixture is then filtered, the filtrate is concentrated under reduced pressure and the crude product is distilled to give ethyl 3-aminopropyl(diethoxymethyl)phosphinate, b.p. 150° C./0.01 mbar, 31P=+46.4 ppm (CDCl3).
Quantity
9.6 g
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reactant
Reaction Step One
[Compound]
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solution
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450 mL
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5 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2.47 g (9.91 mmol) of ethyl 2-cyanoethyl (diethoxymethyl)phosphinate (from Step A) in 20 mL 2.0 M ammonia in EtOH was added 250 mg Raney Nickel. The mixture was subjected to hydrogenation conditions (H2, 40 psi, rt) for 16 hr. The reaction mixture was filtered over Celite and partitioned between CH2Cl2 and H2O. The aqueous phase was extracted twice with CH2Cl2. The organic layer and extractions were combined, dried, and concentrated to provide 2.13 g (85% yield) of the title compound: 1H NMR (500 MHz) δ 1.23 (dt, J1=7.1, J2=1.6 6H), 1.29 (t, J=7.1, 3H), 1.42 (s, br, 2H), 1.71-1.82 (m, 4H), 2.72-2.75 (m, 2H), 3.63-3.70 (m, 2H), 3.78-3.86 (m, 2H), 4.08-4.21 (m, 2H), 4.64 (d, J=6.7, 1H); ESI-MS 254 (M+H).
Quantity
2.47 g
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reactant
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20 mL
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0 (± 1) mol
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250 mg
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Yield
85%

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